4-Trimethylammoniumphenyldiazonium chloride fluoborate
Overview
Description
4-Trimethylammoniumphenyldiazonium chloride fluoborate is a diazonium salt that is widely used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylammoniumphenyldiazonium chloride fluoborate typically involves the diazotization of 4-Trimethylammoniumphenylamine. The process begins with the reaction of 4-Trimethylammoniumphenylamine with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with fluoboric acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Trimethylammoniumphenyldiazonium chloride fluoborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and hydroxides. The reactions are typically carried out in aqueous or organic solvents at low temperatures.
Coupling Reactions: Azo coupling reactions often use phenols or aromatic amines as coupling partners in the presence of a base.
Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated aromatic compounds.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary amine is the major product.
Scientific Research Applications
4-Trimethylammoniumphenyldiazonium chloride fluoborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds.
Biology: It is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Trimethylammoniumphenyldiazonium chloride fluoborate involves the formation of a diazonium ion, which is highly reactive and can undergo various chemical transformations. The diazonium ion acts as an electrophile, facilitating substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 4-Trimethylammoniumphenyldiazonium chloride
- 4-Trimethylammoniumphenyldiazonium tetrafluoroborate
- 4-Trimethylammoniumphenyldiazonium sulfate
Uniqueness
4-Trimethylammoniumphenyldiazonium chloride fluoborate is unique due to its stability and reactivity. The presence of the fluoborate anion enhances its solubility and stability compared to other diazonium salts. This makes it a preferred reagent in various chemical reactions and industrial applications .
Properties
IUPAC Name |
(4-diazoniophenyl)-trimethylazanium;chloride;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.BF4.ClH/c1-12(2,3)9-6-4-8(11-10)5-7-9;2-1(3,4)5;/h4-7H,1-3H3;;1H/q+2;-1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDZSCNRBZKGOJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](C)(C)C1=CC=C(C=C1)[N+]#N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClF4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886-87-3 | |
Record name | Benzenediazonium, 4-(trimethylammonio)-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 196216 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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